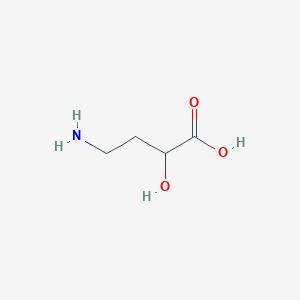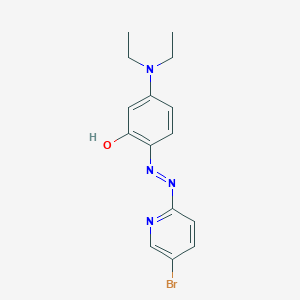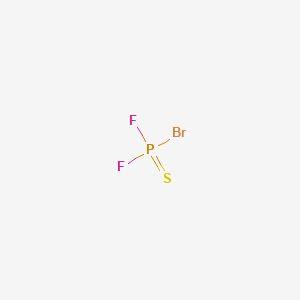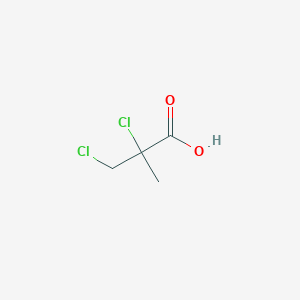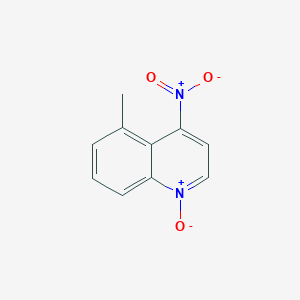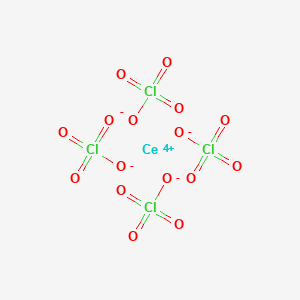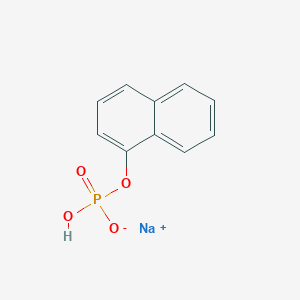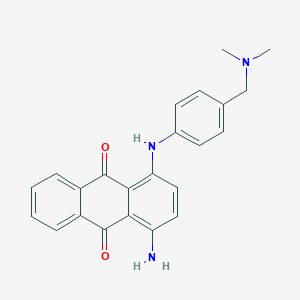![molecular formula C25H31N3+2 B081881 Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium CAS No. 14426-25-6](/img/structure/B81881.png)
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, also known as DDAO, is a fluorescent dye used in scientific research applications. It is a cationic dye that is commonly used to label proteins, lipids, and nucleic acids. The purpose of
Wirkmechanismus
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a cationic dye that binds to negatively charged molecules such as proteins, lipids, and nucleic acids. Once bound, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium emits a fluorescent signal that can be detected and imaged. The mechanism of action of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-understood and has been studied extensively.
Biochemische Und Physiologische Effekte
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a relatively safe dye to use in lab experiments. It does not have any known toxic effects on cells or tissues. However, it is important to note that Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium can interfere with some enzymatic assays and should be used with caution in these experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye for lab experiments. It is highly sensitive and emits a bright fluorescent signal, making it easy to detect and image. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is relatively stable and can be used in a variety of experimental conditions. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. It can interfere with some enzymatic assays, as mentioned earlier. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is not suitable for use in live cells as it is toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. One area of research is the development of new synthetic methods for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium that are more efficient and cost-effective. Another area of research is the development of new applications for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium in scientific research. For example, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used as a biosensor to detect specific molecules in cells or tissues. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used in conjunction with other fluorescent dyes to create new imaging techniques. Overall, there is still much to be learned about Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium and its potential applications in scientific research.
Conclusion:
In conclusion, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a widely used fluorescent dye in scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye, including its high sensitivity and stability. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and caution should be taken when using it in lab experiments. There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and it will be interesting to see how this dye is used in scientific research in the years to come.
Synthesemethoden
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is synthesized by reacting 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)benzyl chloride in the presence of a base. The resulting product is then quaternized with methyl iodide to form Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. The synthesis method of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-established and has been used for many years.
Wissenschaftliche Forschungsanwendungen
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is widely used in scientific research applications as a fluorescent dye. It is commonly used to label proteins, lipids, and nucleic acids for imaging and detection purposes. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has been used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
Eigenschaften
CAS-Nummer |
14426-25-6 |
|---|---|
Produktname |
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium |
Molekularformel |
C25H31N3+2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium |
InChI |
InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1 |
InChI-Schlüssel |
LGLFFNDHMLKUMI-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



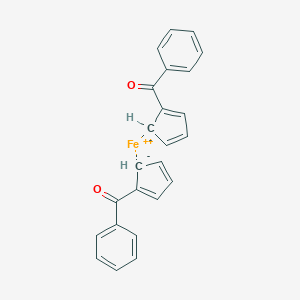

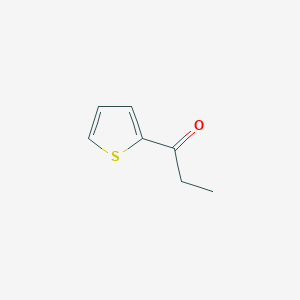
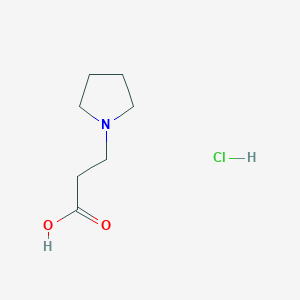
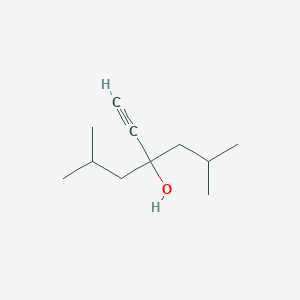
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
